molecular formula C15H20O4 B310549 butyl 4-butanoyloxybenzoate

butyl 4-butanoyloxybenzoate

Cat. No.: B310549
M. Wt: 264.32 g/mol
InChI Key: LMJDPYAJKHNPHR-UHFFFAOYSA-N
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Description

Butyl 4-hydroxybenzoate (CAS 94-26-8, EC 202-318-7), also known as butylparaben, is an ester derived from 4-hydroxybenzoic acid and butanol. It is widely utilized as a preservative in research applications due to its antimicrobial properties . Key identifiers include synonyms such as p-hydroxybenzoic acid butyl ester and NSC numbers 8475 and 13163. The compound’s safety data sheet (SDS) highlights its stability under recommended storage conditions and outlines first-aid measures for exposure, such as placing patients in a stable side position after inhalation of vapors . While its exact physical state is unspecified in the evidence, its classification as a benzoate ester suggests it is a solid at room temperature. Disposal requires adherence to regulatory guidelines to prevent environmental contamination .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

butyl 4-butanoyloxybenzoate

InChI

InChI=1S/C15H20O4/c1-3-5-11-18-15(17)12-7-9-13(10-8-12)19-14(16)6-4-2/h7-10H,3-6,11H2,1-2H3

InChI Key

LMJDPYAJKHNPHR-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)CCC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)CCC

Synonyms

butyl 4-(butyryloxy)benzoate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-(butyryloxy)benzoate typically involves esterification reactions. One common method includes the reaction of 4-hydroxybenzoic acid with butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of butyl 4-(butyryloxy)benzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: butyl 4-butanoyloxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

butyl 4-butanoyloxybenzoate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its role in modulating estrogen receptor beta activity, which is associated with anti-inflammatory and anti-diabetogenic effects.

    Medicine: Potential therapeutic applications in hormone replacement therapy and as a lead compound for developing selective estrogen receptor modulators (SERMs).

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

butyl 4-butanoyloxybenzoate functions as a selective agonist of estrogen receptor beta. It binds to the ligand-binding domain of ERβ, inducing a conformational change that facilitates the recruitment of coactivators such as SRC1. This interaction enhances the transcriptional activity of ERβ, leading to the expression of target genes such as GLUT4. The compound’s selectivity for ERβ over ERα is attributed to its higher binding affinity and functional selectivity .

Comparison with Similar Compounds

Physical and Chemical Properties

Property Butyl 4-Hydroxybenzoate Butylcarbitol Acetate Butyl Acrylate Butyl Acetate 4-Bromophenylacetic Acid
Molecular Weight 194.23 g/mol (calculated) 204.3 g/mol 128.17 g/mol 116.16 g/mol 215.05 g/mol
Physical State Solid (assumed) Liquid Liquid Liquid Powder
Boiling Point Not reported 246.7°C 145°C (literature) 126°C Not reported
Flash Point Not classified 105°C 39°C ~22–24°C (typical) Not reported
Solubility in Water Low (ester typical insolubility) 6.5 g/100g (25°C) Slightly soluble 0.63 g/100mL (20°C) Not reported

Regulatory Status

  • Butyl 4-Hydroxybenzoate : Listed in major chemical inventories (e.g., TSCA, DSL) .
  • Butyl Acrylate : Compliant with international regulations (e.g., AICS, ENCS) .
  • Butyl Acetate : Widely regulated as a volatile organic compound (VOC) .

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthesis protocol for butyl 4-butanoyloxybenzoate?

  • Methodology :

  • Esterification : Use acid-catalyzed esterification between 4-butanoyloxybenzoic acid and butanol. Optimal conditions include refluxing with sulfuric acid (0.5–1.0 mol%) in anhydrous toluene at 110–130°C for 6–12 hours .
  • Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm purity via TLC or HPLC .
  • Safety : Implement fume hoods, impervious gloves, and eye protection due to corrosive reagents and solvents .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR to verify ester linkage and substituent positions. Compare chemical shifts with NIST reference data for similar benzoate esters .
  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm1^{-1} and aromatic C-O-C vibrations near 1250 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]+^+) matches the theoretical mass (C15_{15}H20_{20}O4_4, 276.31 g/mol) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or solvent removal .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound under non-catalytic conditions?

  • Methodology :

  • Reaction Monitoring : Use in-situ FT-IR or GC-MS to track esterification progress at varying temperatures (e.g., 100–150°C) .
  • Rate Equations : Apply pseudo-first-order kinetics to model conversion rates. For example:
    ln([A]0[A])=kt\ln\left(\frac{[A]_0}{[A]}\right) = kt

where kk is temperature-dependent.

  • Activation Energy : Calculate EaE_a via the Arrhenius equation using rate constants from multiple temperatures .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Systematic Solubility Testing : Measure solubility in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) at 25°C using gravimetric or UV-Vis methods .
  • Data Validation : Cross-reference results with Reaxys/SciFinder entries and NIST solubility databases to identify outliers .
  • Molecular Dynamics Simulations : Predict solvent interactions using Hansen solubility parameters (HSPs) to explain discrepancies .

Q. How can computational tools predict the degradation pathways of this compound under environmental conditions?

  • Methodology :

  • DFT Calculations : Model hydrolysis or photolysis pathways using Gaussian or ORCA software. Identify transition states and intermediates .
  • Environmental Simulation : Use QSAR models to estimate hydrolysis half-lives in aqueous systems at varying pH (e.g., pH 4–10) .
  • LC-MS Validation : Confirm predicted degradation products (e.g., 4-butanoyloxybenzoic acid) via high-resolution LC-MS .

Q. What advanced techniques differentiate polymorphic forms of this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Compare experimental powder XRD patterns with simulated data from single-crystal structures .
  • DSC/TGA : Analyze melting points and thermal stability to identify polymorph transitions (e.g., enantiotropic vs. monotropic) .
  • Raman Spectroscopy : Detect subtle lattice vibrations unique to each polymorph .

Data Presentation Guidelines

Table 1 : Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular Weight276.31 g/molHRMS
Melting Point45–48°CDSC
LogP (Octanol-Water)3.8 ± 0.2Shake-flask method
Solubility in Ethanol12.5 mg/mL (25°C)Gravimetric analysis

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
Unreacted 4-butanoyloxybenzoic acidIncomplete esterificationAcid-base extraction
Butanol residuesSolvent carryoverRotary evaporation
Isomeric byproductsSide reactionsColumn chromatography

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